Physicochemical Differentiation: pKa and Acidity vs. Glycolic Acid
(2-Hydroxyethoxy)acetic acid exhibits a predicted pKa of 3.35±0.10 , which is notably lower (more acidic) than the pKa of the structurally simpler comparator, glycolic acid (pKa 3.83) [1]. This difference in acidity arises from the electron-withdrawing effect of the ether oxygen in the (2-hydroxyethoxy)acetic acid backbone, absent in glycolic acid. The lower pKa indicates a higher degree of dissociation at physiological or neutral pH, which directly influences reactivity in esterification, amidation, and metal chelation reactions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.35±0.10 (Predicted) |
| Comparator Or Baseline | Glycolic acid: pKa 3.83 |
| Quantified Difference | ΔpKa ≈ 0.48 (Target is more acidic) |
| Conditions | Predicted pKa for aqueous solution at 25°C |
Why This Matters
This measurable difference in acidity directly dictates reaction rates and equilibrium positions in syntheses, making HEAA a kinetically distinct reagent that cannot be substituted without altering process outcomes.
- [1] Glycolic acid. HandWiki. Retrieved from https://handwiki.org/wiki/Chemistry:Glycolic_acid View Source
